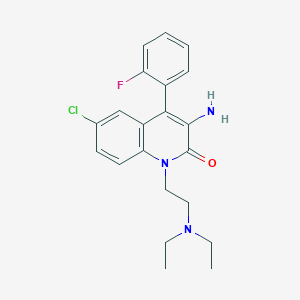

3-Amino-6-chloro-1-(2-(diethylamino)ethyl)-4-(2-fluorophenyl)quinolin-2(1H)-one

Description

This compound belongs to the quinolin-2(1H)-one family, characterized by a bicyclic structure with a ketone group at position 2. Key substituents include:

- Position 1: A 2-(diethylamino)ethyl group, enhancing solubility via tertiary amine protonation.

- Position 4: A 2-fluorophenyl group, influencing electronic and steric properties.

- Position 6: A chlorine atom, increasing lipophilicity.

Properties

CAS No. |

100234-75-1 |

|---|---|

Molecular Formula |

C21H23ClFN3O |

Molecular Weight |

387.9 g/mol |

IUPAC Name |

3-amino-6-chloro-1-[2-(diethylamino)ethyl]-4-(2-fluorophenyl)quinolin-2-one |

InChI |

InChI=1S/C21H23ClFN3O/c1-3-25(4-2)11-12-26-18-10-9-14(22)13-16(18)19(20(24)21(26)27)15-7-5-6-8-17(15)23/h5-10,13H,3-4,11-12,24H2,1-2H3 |

InChI Key |

BLVXYRQVLKAKSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCN1C2=C(C=C(C=C2)Cl)C(=C(C1=O)N)C3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-chloro-1-[2-(diethylamino)ethyl]-4-(2-fluorophenyl)-2(1H)-quinolinone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a suitable carbonyl compound.

Introduction of Substituents: The amino, chloro, diethylaminoethyl, and fluorophenyl groups are introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-chloro-1-[2-(diethylamino)ethyl]-4-(2-fluorophenyl)-2(1H)-quinolinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (alkyl halides) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups .

Scientific Research Applications

3-Amino-6-chloro-1-[2-(diethylamino)ethyl]-4-(2-fluorophenyl)-2(1H)-quinolinone has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific biological pathways.

Biological Research: It is used in studies investigating its effects on cellular processes and molecular targets.

Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials

Mechanism of Action

The mechanism of action of 3-Amino-6-chloro-1-[2-(diethylamino)ethyl]-4-(2-fluorophenyl)-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Substituent Variations at Position 1

Impact: The diethylaminoethyl group in the target compound improves bioavailability compared to methyl/ethyl analogs, while cyclopropyl substituents may restrict conformational flexibility .

Functional Group Variations at Position 3

Impact: The amino group in the target compound enhances interactions with biological targets (e.g., enzymes) compared to acetyl or acryloyl derivatives .

Substituent Variations at Position 4

Impact : Fluorine substitution at position 4 improves metabolic stability and hydrophobic interactions compared to phenyl or hydroxy analogs .

Physicochemical and Pharmacological Properties

Biological Activity

3-Amino-6-chloro-1-(2-(diethylamino)ethyl)-4-(2-fluorophenyl)quinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews its biological activity, including mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure that includes:

- A quinoline core which is known for its pharmacological properties.

- Amino and chloro substituents that are critical for its biological activity.

- Diethylamino and fluorophenyl groups that enhance its lipophilicity and receptor binding.

Anticancer Properties

Recent studies indicate that quinoline derivatives, including this compound, exhibit significant anticancer activity. The mechanisms include:

- Inhibition of Kinases : The compound is reported to inhibit various kinases involved in cancer progression. For instance, it has shown to inhibit the mTOR pathway, which is crucial in cancer cell proliferation and survival. In vitro studies demonstrated an IC50 value in the low micromolar range, indicating potent activity against certain cancer cell lines .

- Cell Viability Assays : In assays using human cancer cell lines (e.g., HCT116 and OVCAR-8), the compound exhibited IC50 values of 7.76 µM and 9.76 µM respectively, demonstrating significant antiproliferative effects .

Neuroprotective Effects

The compound also displays neuroprotective properties:

- Cisplatin-Induced Ototoxicity : In research focused on preventing hearing loss due to cisplatin, the compound significantly inhibited apoptosis in HEI-OC1 cells (a cochlear cell line) and reduced reactive oxygen species (ROS) generation. This suggests a protective mechanism against oxidative stress .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Chloro Group | Enhances potency through increased lipophilicity. |

| Fluorophenyl Substituent | Improves binding affinity to target receptors. |

| Diethylamino Side Chain | Increases solubility and cellular uptake. |

| Amino Group | Essential for interaction with kinase targets. |

Case Studies

- In Vitro Studies : In a study evaluating various quinoline derivatives, this compound was among those with the highest potency against multiple cancer cell lines, supporting its potential as a lead candidate for further development .

- In Vivo Models : Animal studies demonstrated that administration of this compound resulted in a significant reduction in tumor growth when compared to control groups, reinforcing its therapeutic potential .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Methodological Answer: Optimizing synthesis requires systematic variation of reaction parameters:

- Catalyst Selection : Acidic/basic catalysts (e.g., Friedländer synthesis for quinoline core formation) influence yield and purity .

- Temperature Control : Thermally sensitive groups (e.g., fluorophenyl) may degrade at high temperatures; reflux conditions in methanol/water mixtures are common .

- Purification : Column chromatography or recrystallization (e.g., DMF as a solvent) removes byproducts from multi-step reactions .

- Yield Improvement : Stepwise monitoring via TLC or HPLC ensures intermediate stability .

Q. How can the compound’s structure be rigorously characterized?

Methodological Answer: Combine multiple analytical techniques:

- NMR Spectroscopy : Assign protons (e.g., diethylaminoethyl chain at δ 2.5–3.5 ppm) and verify substituent positions .

- X-ray Crystallography : Resolve torsional angles (e.g., phenyl ring twist relative to quinoline core) and hydrogen-bonding networks .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ ion for C₂₁H₂₄ClFN₃O) and fragmentation patterns .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s biological activity?

Methodological Answer: Adopt a hierarchical approach:

- In Vitro Assays : Use dose-response curves (e.g., IC₅₀ determination in cancer cell lines) with controls for cytotoxicity .

- Target Identification : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to study binding kinetics with enzymes/receptors .

- Experimental Design : Apply split-plot designs (e.g., randomized blocks for biological replicates) to account for variability in cell-based assays .

Q. How to resolve contradictions in pharmacological data (e.g., variable potency across studies)?

Methodological Answer: Address discrepancies through:

- Orthogonal Assays : Cross-validate results using biochemical (e.g., enzyme inhibition) and phenotypic (e.g., apoptosis assays) methods .

- Compound Stability Testing : Monitor degradation in DMSO stock solutions via LC-MS to rule out artifactual results .

- Meta-Analysis : Compare studies with standardized protocols (e.g., fixed incubation times, cell passage numbers) to identify confounding variables .

Q. What strategies are effective for studying the compound’s environmental fate and ecotoxicology?

Methodological Answer: Follow tiered assessment frameworks:

- Physicochemical Properties : Measure logP (lipophilicity) and aqueous solubility to predict environmental distribution .

- Biotic/Abiotic Degradation : Use OECD guidelines for hydrolysis/photolysis studies under controlled pH and light conditions .

- Ecotoxicology Models : Test acute toxicity in Daphnia magna or algae to estimate ecological risk thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.